[5-(Cyanomethyl)-2-fluorophenyl]boronic acid
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Overview
Description
[5-(Cyanomethyl)-2-fluorophenyl]boronic acid is an organoboron compound with the molecular formula C8H7BFNO2. It is a boronic acid derivative that features a cyanomethyl group and a fluorine atom attached to a phenyl ring. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Cyanomethyl)-2-fluorophenyl]boronic acid typically involves the reaction of 5-(cyanomethyl)-2-fluorobenzene with a boron-containing reagent. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) under mild conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
[5-(Cyanomethyl)-2-fluorophenyl]boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2
Bases: Potassium carbonate, potassium acetate
Oxidizing Agents: Hydrogen peroxide, sodium perborate
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling
Phenols: Resulting from oxidation reactions
Substituted Derivatives: Obtained via nucleophilic substitution
Scientific Research Applications
Chemistry
In chemistry, [5-(Cyanomethyl)-2-fluorophenyl]boronic acid is widely used in the synthesis of complex organic molecules. Its ability to form stable carbon-carbon bonds makes it a valuable reagent in the construction of biaryl compounds, which are essential in pharmaceuticals and agrochemicals .
Biology and Medicine
Boronic acids are known to inhibit serine proteases and other enzymes, making them useful in designing enzyme inhibitors .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its reactivity and stability make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of [5-(Cyanomethyl)-2-fluorophenyl]boronic acid primarily involves its role as a boron-containing reagent in chemical reactions. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The cyanomethyl and fluorine groups can influence the compound’s reactivity and selectivity in these reactions .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the cyanomethyl and fluorine groups, making it less reactive in certain reactions.
4-Fluorophenylboronic Acid: Contains a fluorine atom but lacks the cyanomethyl group, affecting its reactivity and applications.
2-Cyanophenylboronic Acid: Contains a cyanomethyl group but lacks the fluorine atom, influencing its chemical behavior.
Uniqueness
[5-(Cyanomethyl)-2-fluorophenyl]boronic acid is unique due to the presence of both cyanomethyl and fluorine groups, which enhance its reactivity and versatility in chemical synthesis. These functional groups allow for selective reactions and the formation of complex molecules that are challenging to synthesize using other boronic acids .
Properties
IUPAC Name |
[5-(cyanomethyl)-2-fluorophenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BFNO2/c10-8-2-1-6(3-4-11)5-7(8)9(12)13/h1-2,5,12-13H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFODJOCSWZIJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)CC#N)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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